molecular formula C12H12ClN5OS3 B11383104 5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11383104
M. Wt: 373.9 g/mol
InChI Key: SDNCBLJUKFIGOY-UHFFFAOYSA-N
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Description

5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a pyrimidine ring, and various functional groups, including chloro, ethylsulfanyl, and prop-2-en-1-ylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazinecarbothioamide with carbon disulfide under basic conditions to form the intermediate 1,3,4-thiadiazole-2-thiol.

    Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced by reacting the thiadiazole-2-thiol intermediate with ethyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting the ethylsulfanyl-thiadiazole intermediate with 2-chloro-4,6-dimethoxypyrimidine under reflux conditions.

    Introduction of the Prop-2-en-1-ylsulfanyl Group: The prop-2-en-1-ylsulfanyl group can be introduced by reacting the pyrimidine intermediate with allyl bromide in the presence of a base such as sodium hydride.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group by reacting the intermediate with chloroformamide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The ethylsulfanyl and prop-2-en-1-ylsulfanyl groups can be oxidized to form sulfoxides and sulfones, respectively.

    Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines, thiols, and alkoxides, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include ammonia, thiols, and alkoxides, and the reactions are typically carried out under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of new derivatives with various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of new heterocyclic compounds with potential biological activities.

    Biology: As a probe for studying the interactions of thiadiazole and pyrimidine derivatives with biological macromolecules.

    Medicine: As a potential lead compound for the development of new drugs with antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: As a precursor for the synthesis of advanced materials with unique properties, such as conductive polymers and coordination complexes.

Mechanism of Action

The mechanism of action of 5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thiadiazole and pyrimidine rings may interact with enzymes and receptors, leading to modulation of their activities. The ethylsulfanyl and prop-2-en-1-ylsulfanyl groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide is unique due to the presence of both thiadiazole and pyrimidine rings, as well as the combination of ethylsulfanyl and prop-2-en-1-ylsulfanyl groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C12H12ClN5OS3

Molecular Weight

373.9 g/mol

IUPAC Name

5-chloro-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-prop-2-enylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C12H12ClN5OS3/c1-3-5-21-10-14-6-7(13)8(15-10)9(19)16-11-17-18-12(22-11)20-4-2/h3,6H,1,4-5H2,2H3,(H,16,17,19)

InChI Key

SDNCBLJUKFIGOY-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=NC(=NC=C2Cl)SCC=C

Origin of Product

United States

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